An In-depth Technical Guide to 3-(1H-Pyrazol-1-YL)benzoic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(1H-Pyrazol-1-YL)benzoic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-1-YL)benzoic acid (CAS 264264-33-7), a versatile heterocyclic building block with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a plausible synthetic route, analytical methodologies, and a discussion of its potential biological activities based on the broader class of pyrazole-containing compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its ability to impart a wide range of biological activities to molecules.[1][2] The inclusion of a pyrazole moiety can enhance binding to biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. When coupled with a benzoic acid functionality, as in 3-(1H-Pyrazol-1-YL)benzoic acid, the resulting molecule possesses both a versatile synthetic handle (the carboxylic acid) and a biologically active pharmacophore (the pyrazole). This bifunctionality makes it a valuable starting material for the synthesis of diverse compound libraries for screening in drug discovery and agrochemical development.[3]
Physicochemical Properties
While specific experimental data for 3-(1H-Pyrazol-1-YL)benzoic acid is not extensively reported in publicly available literature, we can infer its properties based on its structure and data from closely related compounds.
Table 1: Physicochemical Properties of 3-(1H-Pyrazol-1-YL)benzoic acid and its Hydrochloride Salt
| Property | 3-(1H-Pyrazol-1-YL)benzoic acid (Free Base) | 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride |
| CAS Number | 264264-33-7[3] | Not explicitly assigned, distinct from free base |
| Molecular Formula | C₁₀H₈N₂O₂[3] | C₁₀H₉ClN₂O₂[4] |
| Molecular Weight | 188.19 g/mol [3] | 224.65 g/mol [4] |
| Appearance | Orange to brown solid[3] | Expected to be a crystalline solid |
| Melting Point | Data not available. For comparison, 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid melts at 283-285 °C.[5] | Expected to be higher than the free base |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.[6] | Expected to have higher aqueous solubility than the free base. |
| Storage | Store at 0-8°C[3] | Store in a cool, dry place. |
Synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid
A plausible and efficient synthetic route to 3-(1H-Pyrazol-1-YL)benzoic acid can be adapted from established methods for the synthesis of similar pyrazole derivatives.[7] The following proposed synthesis involves a condensation reaction to form a hydrazone, followed by a Vilsmeier-Haack type cyclization to construct the pyrazole ring.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-(1H-Pyrazol-1-YL)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 3-hydrazinobenzoic acid (1 equivalent) in ethanol, add a catalytic amount of hydrochloric acid.
-
Add malondialdehyde tetraethyl acetal (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to form 3-(1H-Pyrazol-1-YL)benzoic acid
-
Dissolve the crude hydrazone intermediate in a suitable high-boiling solvent such as glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(1H-Pyrazol-1-YL)benzoic acid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(1H-Pyrazol-1-YL)benzoic acid.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the recommended method for assessing the purity of 3-(1H-Pyrazol-1-YL)benzoic acid.[8]
Table 2: Suggested RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons (typically in the range of 6.5-8.0 ppm) and the benzoic acid aromatic protons (in the range of 7.5-8.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole and benzene rings, as well as a characteristic signal for the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the molecular weight of the compound (188.19 for the free base) in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic rings.
Potential Applications and Biological Activity
The pyrazole nucleus is a well-established pharmacophore in a variety of therapeutic areas.[1][2] Derivatives of pyrazole-benzoic acid have shown particular promise as antimicrobial agents.
Antimicrobial Activity
Several studies have highlighted the potent antibacterial activity of pyrazole derivatives containing a benzoic acid moiety.[9][10] Some of these compounds have demonstrated efficacy against drug-resistant bacterial strains. The proposed mechanism of action for some of these derivatives is the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[9]
Caption: Proposed mechanism of antimicrobial action for pyrazole-benzoic acid derivatives.
Other Potential Therapeutic Areas
Given the broad biological activity of pyrazoles, 3-(1H-Pyrazol-1-YL)benzoic acid could serve as a scaffold for the development of novel therapeutics in other areas, including:
-
Anti-inflammatory and Analgesic Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties.[1]
-
Agrochemicals: This compound is also a building block for the synthesis of herbicides and fungicides.[3]
Safety and Handling
3-(1H-Pyrazol-1-YL)benzoic acid and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[11] It is recommended to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
3-(1H-Pyrazol-1-YL)benzoic acid is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and agrochemical research. Its bifunctional nature, combining the biologically active pyrazole moiety with the synthetically adaptable carboxylic acid group, provides a powerful platform for the creation of novel compounds with a wide range of potential applications. While further experimental data on this specific molecule is needed, the information available for related compounds strongly supports its potential as a key intermediate for the development of new therapeutic agents and other functional materials. This guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their work.
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Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules. 2020;25(21):5203. [Link]
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